[2-(Methoxymethyl)phenyl](propan-2-yl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)phenylphosphane: is an organophosphorus compound characterized by the presence of a phosphane group attached to a phenyl ring substituted with a methoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)phenylphosphane typically involves the reaction of a suitable phosphine precursor with a methoxymethyl-substituted phenyl compound
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Methoxymethyl)phenylphosphane can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: This compound can be reduced under specific conditions to yield various reduced phosphorus species.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-(Methoxymethyl)phenylphosphane is used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology: This compound can be used in the development of bioactive molecules, where the phosphane group plays a crucial role in modulating biological activity.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, 2-(Methoxymethyl)phenylphosphane is used in the production of specialty chemicals and materials, where its unique reactivity is leveraged to create high-value products.
Wirkmechanismus
The mechanism by which 2-(Methoxymethyl)phenylphosphane exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The methoxymethyl group can influence the electronic properties of the phosphane, thereby modulating its reactivity and selectivity. Molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
2-(Methoxymethyl)phenylamine: Similar structure but with an amine group instead of a phosphane.
2-(Methoxymethyl)phenylether: Contains an ether linkage instead of a phosphane group.
Uniqueness: The presence of the phosphane group in 2-(Methoxymethyl)phenylphosphane imparts unique reactivity, particularly in its ability to form stable complexes with transition metals. This makes it distinct from similar compounds that lack the phosphane functionality, thereby offering unique advantages in catalysis and organic synthesis.
Eigenschaften
CAS-Nummer |
437763-12-7 |
---|---|
Molekularformel |
C11H17OP |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
[2-(methoxymethyl)phenyl]-propan-2-ylphosphane |
InChI |
InChI=1S/C11H17OP/c1-9(2)13-11-7-5-4-6-10(11)8-12-3/h4-7,9,13H,8H2,1-3H3 |
InChI-Schlüssel |
IBPVVMWZOYPDAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)PC1=CC=CC=C1COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.